molecular formula C14H18N2O8 B013778 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside CAS No. 3459-18-5

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Cat. No. B013778
CAS RN: 3459-18-5
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-DHGKCCLASA-N
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Description

Synthesis Analysis

The synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside and its analogs has been achieved through various chemical routes. One method involves the saponification of the product obtained by reacting 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranosyl chloride and Amberlyst A-26 p-nitrophenoxide, leading to the formation of targeted saccharides supported by NMR spectral data (Rana, Barlow, & Matta, 1983). Another approach modifies the acetamido group by replacing the amide-carbonyl oxygen atom with sulfur to obtain various inhibited derivatives (Bedi, Shah, & Bahl, 1978).

Molecular Structure Analysis

The molecular structure of 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside is characterized by the presence of a nitrophenyl group attached to the glucopyranoside molecule, which is modified by an acetamido group. This structure has been elucidated and confirmed through various spectroscopic techniques, including NMR spectroscopy. The structural analysis provides insights into the compound's reactivity and interaction with enzymes.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, serving as a precursor for the synthesis of complex oligosaccharides and as a substrate in enzymatic assays. It undergoes transformations under specific conditions to yield derivatives that are crucial for studying enzyme mechanisms, such as lysozyme substrate specificities and inhibition patterns (Osawa, 1966).

Scientific Research Applications

Enzymatic Glycosylation

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside serves as a glycosyl donor in enzymatic glycosylation. Hušáková et al. (2001) used it in beta-N-acetylhexosaminidase-catalysed synthesis, leading to compounds like 6'-O,N,N'-triacetylchitobiose (Hušáková et al., 2001).

Synthesis of Glycosides

This compound is integral in the synthesis of various glycosides. Popelová et al. (2005) highlighted its use in creating 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides, contributing to the field of carbohydrate chemistry (Popelová et al., 2005).

Assays for Enzyme Activities

In clinical chemistry, this compound is used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase, as described by Yuen et al. (1982). Their work emphasized the stability and effectiveness of these assays in clinical settings (Yuen et al., 1982).

Synthesis of Immunogens

It also plays a role in synthesizing immunogens. Ekborg et al. (1982) utilized it for creating compounds bearing immunodeterminants found on glycoproteins, which has implications in immunology and vaccine development (Ekborg et al., 1982).

Glycosidase Inhibition Studies

Bedi et al. (1978) explored its derivatives as inhibitors of 2-acetamido-2-deoxy-beta-D-glucosidase, contributing to the understanding of glycosidase function and inhibition (Bedi et al., 1978).

Capsule Polymer Synthesis

Nikolaev et al. (1990) demonstrated its application in synthesizing capsule polymer fragments from bacteria like Escherichia coli, offering insights into bacterial structures and potential therapeutic targets (Nikolaev et al., 1990).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275049
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS RN

3459-18-5
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Record name 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside
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Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Record name 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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